![molecular formula C16H16ClNO3S B5725358 N-(5-chloro-2,4-dimethoxyphenyl)-2-(phenylthio)acetamide](/img/structure/B5725358.png)
N-(5-chloro-2,4-dimethoxyphenyl)-2-(phenylthio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of chlorophenol with dichloroacetamide derivatives, prepared from dichloroacetyl chloride and aniline, using organic solvents like tetrahydrofuran (THF) in the presence of anhydrous potassium carbonate. The conditions, such as reaction temperature, time, and feed composition, are optimized for maximum yield. An example includes the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide with a 75% yield under specific conditions (Tao Jian-wei, 2009).
Molecular Structure Analysis
The conformation and geometric parameters of similar compounds, such as 2-Chloro-N-(2,4-dimethylphenyl)acetamide, have been studied, highlighting the importance of intermolecular hydrogen bonds in determining the molecular structure (B. Gowda, S. Foro, H. Fuess, 2007).
Chemical Reactions and Properties
The chemical behavior of acetamide derivatives involves various reactions, including hydrolysis, isomerization, and cyclization, depending on the specific substituents and reaction conditions. The kinetics and mechanisms of these reactions can be significantly influenced by the structure of the compound and the pH of the solution (Maurice Fleury Bernard, S. Letellier, J. Porziemsky, B. Mompon, 1986).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, of acetamide derivatives can be analyzed through X-ray diffraction analysis, IR, and elemental analysis. These studies provide insights into the supramolecular architectures and the role of non-covalent interactions in crystal packing (Xinchen Chi, Lanqing Wang, Shouwen Jin, Da‐qi Wang, Ying Zhao, Zhaohui Tao, 2018).
Chemical Properties Analysis
Acetamide derivatives exhibit a range of chemical properties influenced by their molecular structure. Studies on similar compounds show the impact of substitutions on their reactivity and interaction with other molecules. For instance, modifications at the methylene group can significantly affect the insecticidal activity of N-(isothiazol-5-yl)phenylacetamides (J. G. Samaritoni, J. Babcock, M. Schlenz, G. W. Johnson, 1999).
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-20-14-9-15(21-2)13(8-12(14)17)18-16(19)10-22-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXFMAHVRZGCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CSC2=CC=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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